molecular formula C16H22N2O4 B7929594 [(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

[(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7929594
M. Wt: 306.36 g/mol
InChI Key: GCTDHFGDJMMGHB-AWEZNQCLSA-N
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Description

[(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid (hereafter referred to by its full systematic name) is a chiral tertiary amine derivative featuring a pyrrolidine ring substituted with a benzyloxycarbonyl-ethyl-amino group at the 3-position and an acetic acid moiety at the 1-position . The (S)-stereochemistry at the pyrrolidine carbon is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic or pharmacodynamic properties. This compound is of interest in medicinal chemistry for its structural versatility, enabling applications in enzyme inhibition, receptor modulation, or prodrug design .

Properties

IUPAC Name

2-[(3S)-3-[ethyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-2-18(14-8-9-17(10-14)11-15(19)20)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTDHFGDJMMGHB-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multiple steps, starting from commercially available starting materials One common route involves the protection of an amino acid derivative with a benzyloxycarbonyl group, followed by cyclization to form the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its role as a building block in the synthesis of bioactive molecules. Its structure allows for the introduction of various functional groups that can enhance biological activity. The pyrrolidine moiety is particularly significant in medicinal chemistry due to its ability to mimic natural compounds and interact with biological targets.

Synthesis of Pyrrolidine Derivatives

Recent studies have highlighted the importance of pyrrolidine derivatives in drug discovery. For instance, the compound can be transformed into various derivatives that exhibit activity against specific targets such as chemokine receptors and are involved in inflammatory responses .

Drug Development

[(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid has been utilized in the development of several pharmaceutical agents. Its derivatives have been explored for their potential in treating conditions such as schizophrenia and other psychiatric disorders.

Antipsychotic Agents

One notable application is in the synthesis of antipsychotic drugs like Remoxypride, which was developed from related pyrrolidine compounds. Although it was withdrawn from clinical use due to toxicity, the structural framework provided by this compound remains relevant for designing safer alternatives .

Inflammation and Autoimmune Disorders

The compound's derivatives have also been investigated as modulators of chemokine receptors, which play a crucial role in inflammation and autoimmune diseases such as rheumatoid arthritis and lupus . This positions this compound as a potential candidate for therapeutic development in these areas.

Synthesis and Biological Evaluation

A study published in 2024 focused on synthesizing various pyrrolidine derivatives derived from this compound. The synthesized compounds were evaluated for their pharmacological activities, revealing promising results against specific biological targets associated with neurological disorders .

Structure-Activity Relationship (SAR) Studies

Another research effort emphasized the structure-activity relationship of pyrrolidine-based compounds, including those derived from this compound. This study provided insights into how modifications to the core structure could enhance efficacy and reduce side effects, thereby guiding future drug design efforts .

Mechanism of Action

The mechanism by which [(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications of other parts of the molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with five structurally related molecules, highlighting key differences in core structures, substituents, and functional groups:

Compound Name Core Structure Key Substituents/Functional Groups Reported Biological Activity Physicochemical Properties References
[(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid Pyrrolidine - Cbz-protected ethylamine
- Acetic acid
Not explicitly reported; inferred tertiary amine interactions (e.g., enzyme inhibition) High solubility (carboxylic acid), moderate logP (Cbz group)
PDCApy (3-(4-(Pyrrolidin-1-yl)phenylcarbamoyl)pyrazine-2-carboxylic acid) Pyrazine - Pyrrolidinyl-phenylcarbamoyl
- Pyrazine-carboxylic acid
No growth inhibition in V. cholerae at IC50 = 25 µM Moderate solubility (pyrazine core), logP influenced by phenylcarbamoyl
3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbonyl)acetic acid Complex amide scaffold - Benzyl-hydroxy-phenylethylamine
- Phenylpropanoyl-acetic acid
Pharmacophore mapping suggests receptor binding (e.g., GPCRs) Low solubility (hydrophobic aryl groups), high logP
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo-pyrimidine - Difluorophenyl-pyrrolidine
- Pyrazole
TRK kinase inhibition (anticancer activity) Low solubility (polyaromatic core), moderate logP
2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid Pyridine - Methoxy
- Pyrrolidinyl
- Nicotinic acid
Not explicitly reported; structural analog of nicotinic acid derivatives (e.g., enzyme cofactors) High solubility (carboxylic acid), lower logP than pyrazines

Physicochemical and Stereochemical Considerations

  • Solubility: Carboxylic acid-containing compounds (target compound, PDCApy, 2-methoxy-6-(pyrrolidin-1-yl)nicotinic acid) exhibit higher aqueous solubility than esters or non-acid derivatives .
  • logP : The Cbz group in the target compound increases hydrophobicity compared to PDCApy’s pyrazine-carboxylic acid, but less so than TRK inhibitors’ polyaromatic systems .
  • Stereochemistry : The (S)-configuration of the target compound’s pyrrolidine is a critical differentiator; analogous compounds lacking stereochemical specificity (e.g., PDCApy) may show reduced target selectivity .

Biological Activity

[(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a complex organic compound with potential therapeutic applications. Its structure includes a pyrrolidine ring, an amino group, and a benzyloxycarbonyl moiety, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₉N₃O₃. The compound's structure is characterized by:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
  • Amino group : Imparts basicity and potential for hydrogen bonding.
  • Benzyloxycarbonyl group : Enhances lipophilicity and may improve membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, possibly through inhibition of cell wall synthesis or protein synthesis pathways .
  • Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine release and inhibiting inflammatory cell migration .
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial efficacy against MRSA. Results indicated a significant reduction in bacterial viability at specific concentrations.
Study 2 Explored anti-inflammatory effects in a murine model. The compound reduced edema and pro-inflammatory cytokines compared to controls.
Study 3 Evaluated cytotoxicity on breast cancer cell lines. The compound induced apoptosis through caspase activation pathways.

Research Findings

Recent research has highlighted the diverse biological activities of this compound:

  • Antimicrobial Studies : A study published in Natural Products as Platforms to Overcome Antibiotic Resistance highlighted the potential of similar compounds to inhibit bacterial growth through various mechanisms .
  • Cytotoxicity Research : A publication indicated that structural analogs of this compound demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the pyrrolidine structure could enhance efficacy .
  • Anti-inflammatory Mechanisms : Research has shown that compounds with similar structures can inhibit NF-kB signaling pathways, leading to decreased production of inflammatory mediators .

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